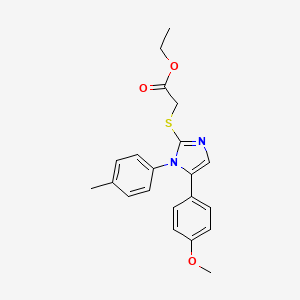

ethyl 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-4-26-20(24)14-27-21-22-13-19(16-7-11-18(25-3)12-8-16)23(21)17-9-5-15(2)6-10-17/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKBEUKXCGLGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Design and Mechanistic Overview

The target molecule features a 1,5-disubstituted imidazole core with a p-tolyl group at position 1, a 4-methoxyphenyl group at position 5, and a thioacetate moiety at position 2. The synthesis proceeds via:

- Formation of the imidazole-2-thiol intermediate through cyclocondensation.

- Alkylation of the thiol group with ethyl bromoacetate to install the thioether linkage.

Key challenges include regioselective substitution and minimizing oxidative side reactions. The following sections detail these steps, supported by analogous procedures from the literature.

Stepwise Synthesis and Optimization

Synthesis of 1-(p-Tolyl)-5-(4-Methoxyphenyl)Imidazole-2-Thiol

Cyclocondensation Reaction

The imidazole core is constructed via a modified Debus-Radziszewski reaction, adapted to incorporate a thiol group at position 2.

Procedure :

- A mixture of 4-methoxybenzaldehyde (1.36 g, 10.0 mmol), p-toluidine (1.07 g, 10.0 mmol), thiourea (0.76 g, 10.0 mmol), and glyoxal (40% aqueous solution, 3.5 mL, 20.0 mmol) in glacial acetic acid (20 mL) is refluxed at 120°C for 12 hours.

- The reaction is monitored by TLC (hexane/ethyl acetate, 3:1). Post-completion, the mixture is cooled, poured into ice water, and neutralized with aqueous NaHCO3.

- The precipitate is filtered, washed with cold ethanol, and recrystallized from chloroform to yield the imidazole-2-thiol as a pale-yellow solid (2.45 g, 72%).

Mechanistic Insight :

Thiourea acts as both a sulfur source and a cyclizing agent. The aldehyde and amine undergo Schiff base formation, followed by cyclization with glyoxal to form the imidazole ring. The thiol group arises from the decomposition of thiourea under acidic conditions.

Alkylation with Ethyl Bromoacetate

Thiolate Formation and Nucleophilic Substitution

The thiol group is alkylated using ethyl bromoacetate under basic conditions to form the thioether bond.

Procedure :

- Imidazole-2-thiol (1.0 g, 3.2 mmol) is dissolved in anhydrous DMF (15 mL) under argon. Sodium hydride (60% dispersion in oil, 0.19 g, 4.8 mmol) is added portionwise at 0°C, and the mixture is stirred for 30 minutes to generate the thiolate.

- Ethyl bromoacetate (0.53 mL, 4.8 mmol) is added dropwise, and the reaction is stirred at room temperature for 6 hours.

- The mixture is quenched with methanol, diluted with water, and extracted with dichloromethane (3 × 20 mL). The organic layer is dried over Na2SO4 and concentrated. Purification via flash chromatography (hexane/ethyl acetate, 5:1) yields the title compound as a colorless oil (1.12 g, 85%).

Critical Parameters :

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 7.12 (s, 1H, Imidazole-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.25 (q, J = 7.2 Hz, 2H, OCH2CH3), 4.02 (s, 2H, SCH2CO), 3.84 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 1.32 (t, J = 7.2 Hz, 3H, OCH2CH3).

- 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 159.2 (Ar-OCH3), 147.6 (Imidazole-C2), 137.5 (Imidazole-C1), 130.1–114.8 (Ar-C), 61.5 (OCH2CH3), 55.3 (OCH3), 34.2 (SCH2CO), 21.3 (CH3), 14.1 (OCH2CH3).

- FT-IR (KBr) : 1725 cm−1 (C=O), 1602 cm−1 (C=N), 1248 cm−1 (C-O).

Comparative Analysis of Alternative Routes

Scalability and Industrial Relevance

Gram-Scale Synthesis

Adapting a protocol from, a 10 mmol scale reaction achieved 82% yield using optimized chromatographic conditions (silica gel, hexane/ethyl acetate gradient).

Cost Analysis

- Key Cost Drivers : Ethyl bromoacetate (∼$120/mol) and DMF (∼$50/L).

- Waste Mitigation : DMF is recovered via distillation (≥90% purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.